molecular formula C19H16N2O4 B171405 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid CAS No. 127273-06-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid

Cat. No. B171405
M. Wt: 336.3 g/mol
InChI Key: FJSOTHAUCCEZLI-KRWDZBQOSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a carbonyl group attached to the fluorene through a methoxy linkage, an amino group, and a cyanopropanoic acid group. The presence of the (S)- prefix indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of fluorene to introduce the methoxy carbonyl group. The amino group could be introduced through a substitution reaction, and the cyanopropanoic acid group could be added through a condensation reaction. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The fluorene moiety is likely to be planar due to the conjugated pi system, while the other groups could have various conformations depending on the specific stereochemistry.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition or reduction, the amino group could participate in acid-base reactions or act as a nucleophile, and the cyanopropanoic acid group could undergo decarboxylation or other reactions typical of carboxylic acids.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature due to the presence of the polycyclic aromatic system. The presence of polar functional groups could make it somewhat soluble in polar solvents, while the aromatic system could allow it to dissolve in nonpolar solvents.


Scientific Research Applications

Solid-Phase Synthesis of Peptides

A key application of this compound is in the preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for solid-phase syntheses of β-peptides. The method involves a diastereoselective amidomethylation, leading to large-scale preparation possibilities for peptide synthesis with high yield and diastereoselectivities exceeding 90% (Šebesta & Seebach, 2003).

Self-Assembled Structures

This compound has been studied for its role in forming self-assembled structures from Fmoc-modified aliphatic uncharged single amino acids. These structures exhibit unique morphologies like flower-like and fibrous assemblies, which have potential implications in the development of novel materials (Gour et al., 2021).

Synthesis of Oligomers and Cyclodepsipeptides

Research has demonstrated its use in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and complex cyclodepsipeptides, which are of interest for their broad range of biological activities and pharmaceutical applications (Gregar & Gervay-Hague, 2004); (Pelay-Gimeno et al., 2016).

Dispersion of Carbon Nanotubes

This compound has been employed as a surfactant for carbon nanotubes, demonstrating its versatility beyond peptide chemistry. Its enzymatically activated variants create homogeneous aqueous nanotube dispersions, highlighting its utility in nanotechnology applications (Cousins et al., 2009).

Linkers for Solid Phase Synthesis

Another significant application is in the development of new linkers for solid phase synthesis, providing higher acid stability compared to standard resins and enabling high yield and purity in the immobilization and cleavage of carboxylic acids and amines (Bleicher et al., 2000).

Bioimaging and Photophysics

The compound's derivatives have been explored for bioimaging, particularly in integrin-targeting fluorenyl probes that offer high selectivity and potential in studying cellular interactions (Morales et al., 2010).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.


Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its specific characteristics.


properties

IUPAC Name

(2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOTHAUCCEZLI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561247
Record name (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid

CAS RN

127273-06-7
Record name (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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